

Application Notes and Protocols for BGB-8035 in Mouse Models

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Compound of Interest

Compound Name: BGB-8035

Cat. No.: B11932756

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **BGB-8035**, a highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK), in various mouse models for oncology and autoimmune disease research.

Introduction

BGB-8035 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell development, differentiation, and activation.^{[1][2]} Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases.^{[1][2]} Preclinical studies in mouse models are crucial for evaluating the efficacy and pharmacodynamics of BTK inhibitors like **BGB-8035**. This document summarizes the available data on **BGB-8035** dosage and administration in established mouse models and provides detailed experimental protocols to guide researchers in their study design.

Data Presentation

The following tables summarize the quantitative data on the dosage and efficacy of **BGB-8035** in various mouse and rat models.

Table 1: **BGB-8035** Dosage and Efficacy in an Oncology Mouse Model

Mouse Model	Cell Line	Dosage	Administration Route & Schedule	Treatment Duration	Efficacy (Tumor Growth Inhibition - TGI)
NOD/SCID Mice	REC-1 (Mantle Cell Lymphoma Xenograft)	7.5 mg/kg	PO, BID	16 days	64.1%
		15 mg/kg	PO, BID	16 days	73.6%
		30 mg/kg	PO, BID	16 days	79.9%

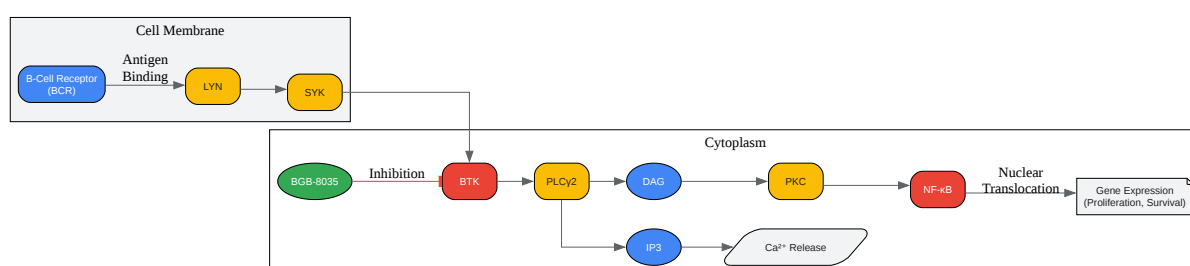
Table 2: **BGB-8035** Dosage and Efficacy in an Autoimmune Disease Rat Model

Rat Model	Disease Induction	Dosage	Administration Route & Schedule	Treatment Duration	Efficacy
Lewis Rats	Collagen-Induced Arthritis (CIA)	1 mg/kg	PO, BID	13 days	Dose-dependent inhibition of arthritis (as measured by clinical scores)
		3 mg/kg	PO, BID	13 days	Dose-dependent inhibition of arthritis (as measured by clinical scores)
		10 mg/kg	PO, BID	13 days	Dose-dependent inhibition of arthritis (as measured by clinical scores)
		30 mg/kg	PO, BID	13 days	Dose-dependent inhibition of arthritis (as measured by clinical scores)

Note: While the CIA data is from a rat model, it provides a valuable reference for designing studies in mouse models of arthritis.

Signaling Pathway

BGB-8035 exerts its therapeutic effect by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway, which is crucial for B-cell receptor (BCR) signaling.



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BTK Signaling Pathway Inhibition by **BGB-8035**

Experimental Protocols

Protocol 1: Efficacy Study of **BGB-8035** in a Mantle Cell Lymphoma (MCL) Xenograft Mouse Model

1. Materials:

- **BGB-8035**
- Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in sterile water)
- Female NOD/SCID mice (6-8 weeks old)

- REC-1 human mantle cell lymphoma cells
- Matrigel
- Sterile PBS
- Calipers
- Oral gavage needles (20-22 gauge, ball-tipped)
- Standard laboratory equipment for cell culture and animal handling

2. Cell Culture and Implantation:

- Culture REC-1 cells in appropriate media and conditions as recommended by the supplier.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL .
- Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
- Monitor tumor growth regularly using calipers.

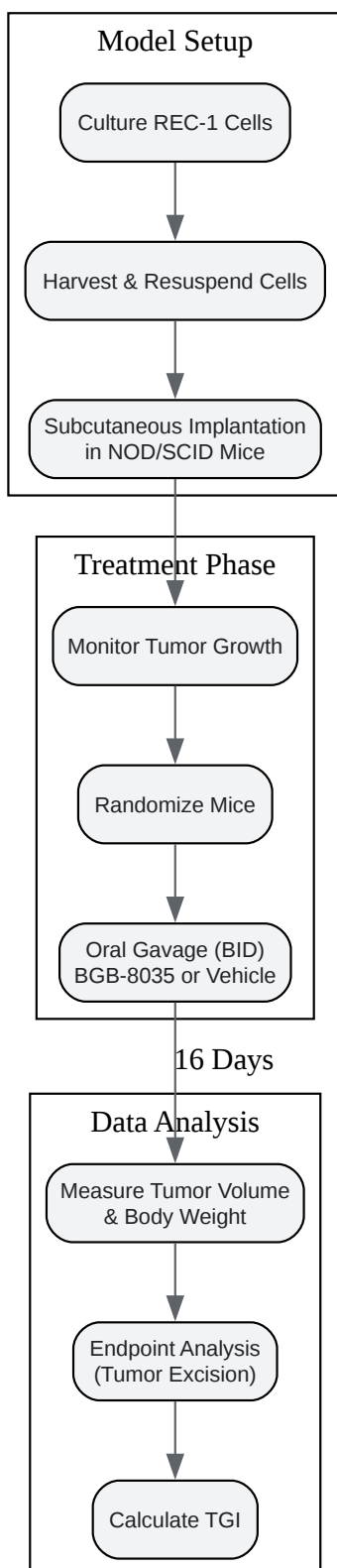
3. Treatment Protocol:

- Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
- Prepare **BGB-8035** dosing solutions in the chosen vehicle at concentrations required to deliver 7.5, 15, and 30 mg/kg. A fresh solution should be prepared daily.
- Administer **BGB-8035** or vehicle to the respective groups via oral gavage twice daily (BID) at a volume of 10 mL/kg.
- Continue treatment for 16 consecutive days.
- Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

4. Data Analysis:

- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = $[1 - (\text{Mean tumor volume of treated group at end of study} / \text{Mean tumor volume of control group at end of study})] \times 100$.



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MCL Xenograft Model Experimental Workflow

Protocol 2: Efficacy Study of BGB-8035 in a Collagen-Induced Arthritis (CIA) Mouse Model

1. Materials:

- **BGB-8035**
- Vehicle for oral administration (e.g., 0.5% (w/v) methylcellulose in sterile water)
- DBA/1 mice (male, 8-10 weeks old)
- Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- Syringes and needles for immunization and oral gavage
- Calipers for measuring paw thickness
- Clinical scoring system for arthritis severity

2. Induction of CIA:

- Emulsify type II collagen with CFA.
- On day 0, immunize mice intradermally at the base of the tail with 100 μ L of the emulsion.
- On day 21, administer a booster immunization with type II collagen emulsified in IFA.
- Monitor mice for the onset of clinical signs of arthritis (e.g., paw swelling, erythema).

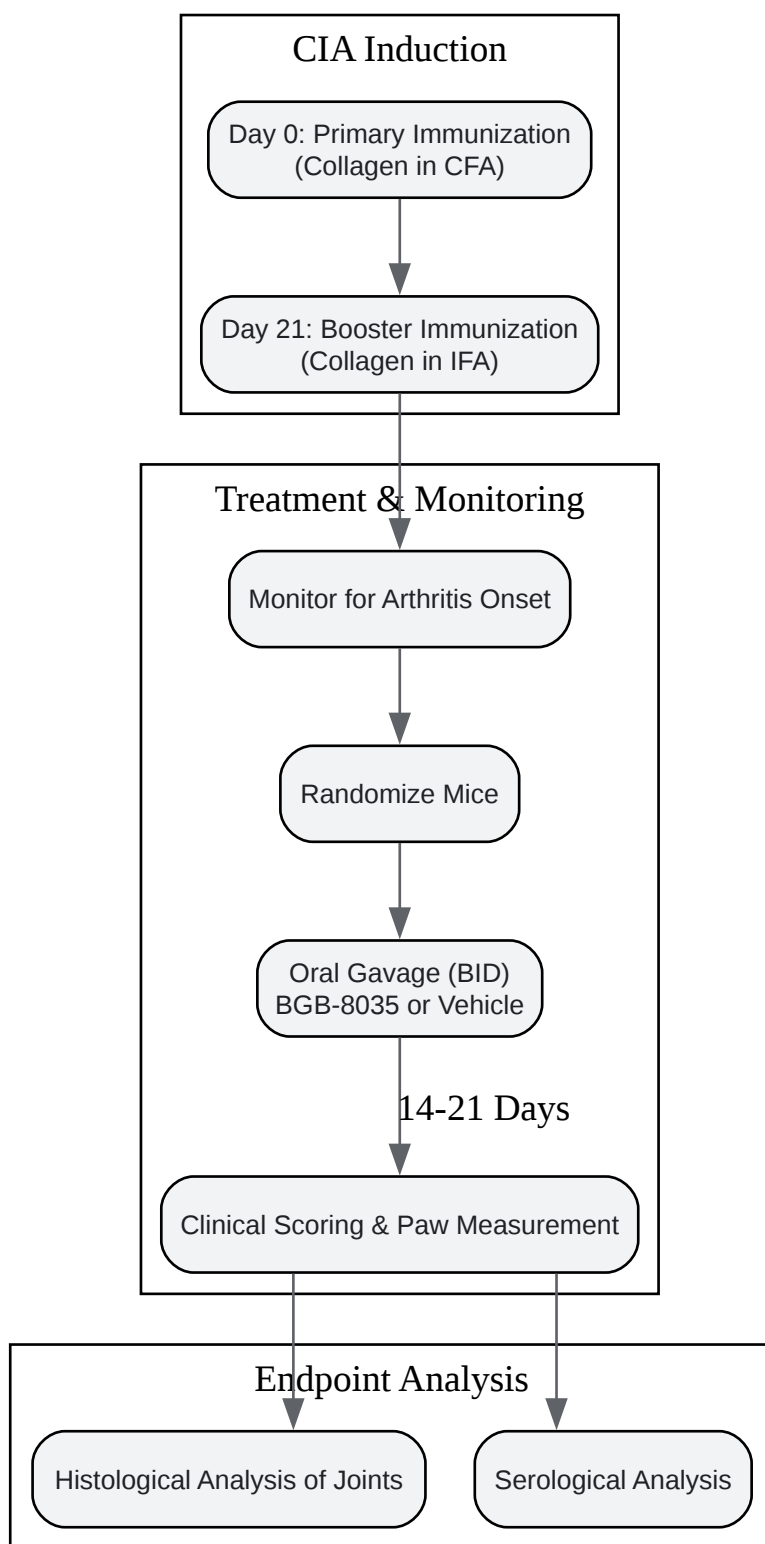
3. Treatment Protocol:

- Upon the first signs of arthritis, randomize mice into treatment and control groups.
- Prepare **BGB-8035** dosing solutions in the chosen vehicle. Doses used in a rat CIA model (1, 3, 10, and 30 mg/kg) can be used as a starting point for dose-ranging studies in mice.

- Administer **BGB-8035** or vehicle via oral gavage twice daily (BID).
- Continue treatment for a predefined period (e.g., 14-21 days).
- Monitor clinical signs of arthritis daily or every other day using a scoring system (e.g., 0-4 scale for each paw, with a maximum score of 16 per mouse).
- Measure paw thickness using calipers regularly.

4. Data Analysis:

- Compare the mean arthritis scores and paw thickness between the treatment and control groups over time.
- At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.
- Serum can be collected to measure levels of autoantibodies and inflammatory cytokines.



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References

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